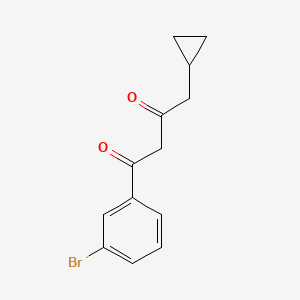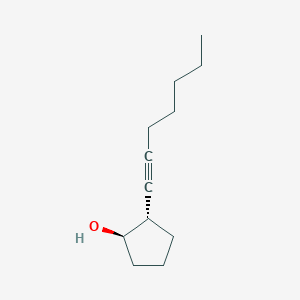![molecular formula C10H21NO2 B1485637 trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol CAS No. 2141184-41-8](/img/structure/B1485637.png)
trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol
概要
説明
trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol: is a chemical compound with the molecular formula C10H21NO2. It is a cyclobutanol derivative with an isopropoxypropylamino group attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol typically involves the following steps:
Preparation of Cyclobutanol: : Cyclobutanol can be synthesized through the hydration of cyclobutene.
Introduction of the Isopropoxy Group: : The cyclobutanol undergoes a substitution reaction with isopropyl bromide in the presence of a strong base like sodium hydride (NaH) to form 3-(Propan-2-yloxy)cyclobutan-1-ol .
Amination Reaction: : The resulting cyclobutanol is then reacted with 3-bromopropylamine under suitable conditions to introduce the amino group, forming the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to achieve higher yields and purity. This might include using catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance efficiency.
化学反応の分析
trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol: can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the cyclobutane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed
Oxidation: : Cyclobutanone, cyclobutanoic acid.
Reduction: : Cyclobutylamine, cyclobutanol.
Substitution: : Various cyclobutane derivatives with different functional groups.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: : It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would vary based on the biological system and the intended use of the compound.
類似化合物との比較
trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol: can be compared to other cyclobutanol derivatives and similar compounds:
Cyclobutanol: : A simpler cyclobutanol derivative without the isopropoxypropylamino group.
trans-3-(Propan-2-yloxy)cyclobutan-1-amine: : Similar structure but with an amine group instead of the hydroxyl group.
Cyclobutylamine: : A cyclobutane derivative with an amine group but lacking the isopropoxy group.
This compound .
特性
IUPAC Name |
(1R,2R)-2-(3-propan-2-yloxypropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)13-7-3-6-11-9-4-5-10(9)12/h8-12H,3-7H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFITUMMUVWDCRQ-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)

![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1485570.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)


![1-(prop-2-yn-1-yl)-1H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485574.png)
![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)


